L 696229

Description

Properties

IUPAC Name |

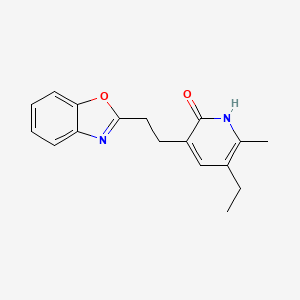

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUVLRNBDLFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159450 | |

| Record name | L 696229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135525-71-2 | |

| Record name | L 696229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 696229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-696229 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3C7FZT2V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-696,229: A Specific HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-696,229, with the chemical name 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one, is a potent and specific non-nucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. L-696,229 exhibits a noncompetitive inhibition pattern with respect to deoxynucleoside triphosphates and is a weak partial inhibitor of the RNase H activity associated with HIV-1 RT. It demonstrates significant antiviral activity in cell culture against various HIV-1 isolates, including those resistant to nucleoside analogs like azidothymidine.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

L-696,229 specifically targets the reverse transcriptase enzyme of HIV-1, a critical component in the viral replication cycle. This enzyme is responsible for transcribing the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting this process, L-696,229 effectively halts viral replication.

The inhibition of RT activity by L-696,229 is dependent on the template-primer used in the enzymatic reaction. The 50% inhibitory concentrations (IC50) range from 0.018 to 0.50 µM, indicating potent inhibition.[1][2] A key characteristic of its mechanism is that it acts as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs).[1][2] This suggests that L-696,229 binds to a site on the enzyme that is distinct from the dNTP binding site, known as an allosteric site. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.

Furthermore, studies have shown that L-696,229 inhibits RT activity in a mutually exclusive manner with respect to phosphonoformate and azidothymidine triphosphate, indicating overlapping or interacting binding sites with these compounds.[1][2]

Effect on RNase H Activity

HIV-1 RT also possesses a ribonuclease H (RNase H) domain, which degrades the RNA strand of the RNA:DNA hybrid intermediate formed during reverse transcription. L-696,229 has been characterized as a weak partial inhibitor of this RNase H activity.[1][2] This suggests that while the primary mechanism of action is the inhibition of the polymerase function, there is a minor effect on the RNase H function.

Specificity of Inhibition

A crucial aspect of any antiviral agent is its specificity for the viral target over host cellular enzymes. L-696,229 has demonstrated a high degree of specificity for HIV-1 RT. It did not significantly inhibit other retroviral or cellular polymerases at concentrations up to 300 µM.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of L-696,229.

| Parameter | Value | Reference |

| Chemical Name | 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one | [1][2] |

| Target Enzyme | HIV-1 Reverse Transcriptase | [1][2] |

| Inhibition Type | Noncompetitive with respect to dNTPs | [1][2] |

| Enzyme/Assay | IC50 Value (µM) | Reference |

| HIV-1 Reverse Transcriptase (template-primer dependent) | 0.018 - 0.50 | [1][2] |

| Other retroviral and cellular polymerases | > 300 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of L-696,229.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of L-696,229 to inhibit the DNA polymerase activity of HIV-1 RT.

-

Enzyme: Recombinant HIV-1 reverse transcriptase.

-

Template-Primer: A common template-primer used is poly(rC)-oligo(dG).

-

Reaction Mixture:

-

50 mM Tris-HCl (pH 8.3)

-

10 mM MgCl2

-

100 mM KCl

-

1 mM dithiothreitol

-

0.1% Triton X-100

-

10 µM [3H]dGTP

-

Template-primer (e.g., 5 µg/ml poly(rC) and 1 µg/ml oligo(dG))

-

Varying concentrations of L-696,229

-

-

Procedure:

-

The reaction components are mixed in a microtiter plate.

-

The reaction is initiated by the addition of the enzyme.

-

The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

The precipitated radiolabeled DNA is collected on glass fiber filters.

-

The amount of incorporated [3H]dGTP is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is calculated as the concentration of L-696,229 that reduces the RT activity by 50% compared to a control without the inhibitor.

RNase H Activity Assay

This assay determines the effect of L-696,229 on the RNase H activity of HIV-1 RT.

-

Substrate: A radiolabeled RNA:DNA hybrid substrate.

-

Reaction Mixture:

-

50 mM Tris-HCl (pH 8.0)

-

10 mM MgCl2

-

50 mM KCl

-

1 mM dithiothreitol

-

Radiolabeled RNA:DNA hybrid

-

Varying concentrations of L-696,229

-

-

Procedure:

-

The reaction components are combined.

-

The reaction is initiated by the addition of HIV-1 RT.

-

The mixture is incubated at 37°C.

-

Aliquots are removed at different time points and the reaction is stopped with EDTA and formamide.

-

The degradation of the RNA strand is analyzed by polyacrylamide gel electrophoresis and autoradiography.

-

-

Data Analysis: The extent of RNA degradation in the presence of L-696,229 is compared to a control without the inhibitor.

Antiviral Activity in Cell Culture

This assay assesses the ability of L-696,229 to inhibit HIV-1 replication in a cellular context.

-

Cells: Human T-lymphoid cell lines (e.g., MT-4 or CEM) or peripheral blood mononuclear cells (PBMCs).

-

Virus: Laboratory-adapted strains of HIV-1 or clinical isolates.

-

Procedure:

-

Cells are seeded in microtiter plates.

-

The cells are pre-incubated with various concentrations of L-696,229.

-

The cells are then infected with a known amount of HIV-1.

-

The cultures are incubated for several days to allow for viral replication.

-

The extent of viral replication is determined by measuring a viral marker, such as p24 antigen in the culture supernatant, using an ELISA.

-

Cell viability is also assessed to determine any cytotoxic effects of the compound.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of L-696,229 that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined, and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window.

Visualizations

Signaling Pathway of HIV-1 Reverse Transcription and Inhibition by L-696,229

Caption: Inhibition of HIV-1 reverse transcription by L-696,229.

Experimental Workflow for HIV-1 RT Inhibition Assay

Caption: Workflow for determining the IC50 of L-696,229 against HIV-1 RT.

Logical Relationship of L-696,229's Noncompetitive Inhibition

References

The Discovery and Early Development of L-696,229: A Pyridinone-Based NNRTI for HIV-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-696,229, chemically identified as 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one, emerged in the early 1990s from the research laboratories of Merck as a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). This document provides a comprehensive technical overview of the discovery, mechanism of action, and early developmental history of L-696,229. It includes a compilation of its in vitro activity, a summary of its metabolic profile, and detailed experimental protocols for key assays relevant to its evaluation. The logical framework of its mechanism of action and the workflow for its antiviral assessment are presented through diagrams. While showing initial promise, the development of L-696,229, like many first-generation NNRTIs, faced challenges related to the rapid emergence of drug-resistant viral strains, which ultimately limited its clinical progression.

Discovery and History

In the late 1980s and early 1990s, the urgent need for new antiretroviral agents spurred intense research into the lifecycle of HIV-1. One of the most critical viral enzymes, reverse transcriptase (RT), which is essential for transcribing the viral RNA genome into DNA, became a prime target for drug development. Following the success of nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), researchers sought novel classes of compounds with different mechanisms of action to improve efficacy and overcome resistance.

Scientists at Merck Research Laboratories initiated a program to identify non-nucleoside inhibitors of HIV-1 RT. This effort led to the discovery of a novel class of pyridinone derivatives. L-696,229 was a lead compound from this series, identified through systematic medicinal chemistry efforts. Its discovery was first reported in a 1991 publication by Saari et al.[1]. Subsequent detailed characterization of its in vitro antiviral properties and specific mechanism of action was published by Goldman et al. in 1992[1]. These studies established L-696,229 as a highly specific inhibitor of HIV-1 RT that did not interfere with cellular DNA polymerases[1].

The development of L-696,229 and its analogs, such as L-697,661, represented a significant advancement in the field of NNRTIs. However, the emergence of drug-resistant mutations in the NNRTI binding pocket of the reverse transcriptase enzyme proved to be a major hurdle for these first-generation compounds[2][3].

Mechanism of Action

L-696,229 exerts its antiviral effect through the non-competitive inhibition of HIV-1 reverse transcriptase. Unlike NRTIs, which are incorporated into the growing DNA chain and act as chain terminators, L-696,229 binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site[4][5]. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and reduces its flexibility, thereby inhibiting the polymerase activity.

The key characteristics of its mechanism of action are:

-

Specificity: L-696,229 is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or other cellular DNA polymerases[1].

-

Non-competitive Inhibition: The inhibition is non-competitive with respect to the deoxynucleoside triphosphate (dNTP) substrates and the template-primer complex[1].

-

Allosteric Binding: It binds to the well-characterized NNRTI binding pocket, a site distinct from the active site of the enzyme.

This mechanism is illustrated in the following signaling pathway diagram.

Quantitative Data

The in vitro inhibitory activity of L-696,229 has been quantified through various assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase

| Parameter | Value (µM) | Template-Primer | Reference |

| IC50 | 0.018 - 0.50 | Poly(rC)-oligo(dG) | [1] |

Table 2: In Vitro Antiviral Activity against HIV-1

| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Wild-type | EC95 | Not specified | [1] |

| Various cell lines | AZT-resistant isolate | EC95 | Active | [1] |

Note: Specific EC50/EC95 values for antiviral activity in cell culture are not detailed in the primary publications, but the compound was reported to be potent.

Table 3: Metabolic Profile

| Metabolite | Site of Modification | Activity | Reference |

| 5α-hydroxyethyl analog | 5-ethyl group | Active | [6] |

| 6-hydroxymethyl analog | 6-methyl group | Active | [6] |

| 5,6-dihydrodiol analog | Pyridinone ring | Not specified | [6] |

| 6'-hydroxy analog | Benzoxazole ring | Not specified | [6] |

| 5-vinyl analog | 5-ethyl group | Not specified | [6] |

| Benzoxazole ring hydrolysis product | Benzoxazole ring | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize L-696,229.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is based on the methods described for the characterization of NNRTIs.

Objective: To determine the 50% inhibitory concentration (IC50) of L-696,229 against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 RT (p66/p51 heterodimer)

-

Template-primer: Poly(rC)-oligo(dG)

-

Reaction buffer: 50 mM Tris-HCl (pH 8.3), 10 mM MgCl2, 1 mM dithiothreitol (DTT)

-

[³H]dGTP (tritiated deoxyguanosine triphosphate)

-

Unlabeled dGTP

-

L-696,229 stock solution in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of L-696,229 in DMSO, and then dilute further into the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

In a microtiter plate, combine the reaction buffer, template-primer, and the diluted L-696,229 or DMSO control.

-

Add the HIV-1 RT enzyme to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for at least 30 minutes.

-

Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.

-

Wash the filters multiple times with 10% TCA and then with ethanol to remove unincorporated [³H]dGTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of L-696,229 relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in Cell Culture

This protocol describes a general method for assessing the ability of L-696,229 to inhibit HIV-1 replication in a cell-based assay.

Objective: To determine the effective concentration of L-696,229 that inhibits HIV-1 replication in susceptible human cells.

Materials:

-

Susceptible host cells (e.g., MT-4 cells or phytohemagglutinin-stimulated human peripheral blood mononuclear cells)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

L-696,229 stock solution in DMSO

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay on the culture supernatant)

Procedure:

-

Seed the host cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of L-696,229 in the complete cell culture medium.

-

Add the diluted compound to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock.

-

Include control wells: uninfected cells (cell control), infected cells with no compound (virus control), and infected cells with a known antiretroviral drug (positive control).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication in the supernatant using a p24 ELISA or an RT assay.

-

Calculate the percent inhibition of viral replication for each concentration of L-696,229 compared to the virus control.

-

Determine the effective concentration (e.g., EC50 or EC95) by plotting the percent inhibition against the logarithm of the compound concentration.

The workflow for this experimental protocol is depicted below.

Conclusion and Legacy

L-696,229 was a pioneering molecule in the development of the pyridinone class of NNRTIs. Its high potency and specificity for HIV-1 reverse transcriptase demonstrated the viability of this novel class of antiretroviral agents. However, the clinical development of L-696,229 and other first-generation NNRTIs was hampered by the rapid selection of resistant viral mutants, a challenge that continues to drive the development of next-generation NNRTIs with improved resistance profiles. The research on L-696,229 provided valuable insights into the structure-activity relationships of NNRTIs and the mechanisms of drug resistance, contributing to the foundation of knowledge that has led to the development of more durable and effective antiretroviral therapies.

References

- 1. L-696,229 specifically inhibits human immunodeficiency virus type 1 reverse transcriptase and possesses antiviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 5. The Journey of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) from Lab to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2 (1H)-one (L-696,229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

L-696,229: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activity of L-696,229, a potent and specific non-nucleoside inhibitor of HIV-1 reverse transcriptase.

Chemical Structure and Properties

L-696,229, with the IUPAC name 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one, is a well-characterized compound in the field of antiretroviral research. Its chemical identity is established by the following identifiers:

-

SMILES: CCc1cc(c(nc1O)C)CCc2nc3ccccc3o2

-

InChIKey: InChIKey=OBBPMOQVBYJPCN-UHFFFAOYSA-N

The core structure features a substituted pyridin-2(1H)-one moiety linked to a benzoxazole group. This unique arrangement is crucial for its specific interaction with the HIV-1 reverse transcriptase enzyme.

Table 1: Chemical and Physical Properties of L-696,229

| Property | Value |

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 335.4 g/mol |

| Appearance | Pale cream to cream to pale brown powder |

| Melting Point | 230.5-236.5 °C |

| Assay (HPLC) | ≥98.0% |

Mechanism of Action and Signaling Pathway

L-696,229 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs do not compete with deoxynucleoside triphosphates (dNTPs) for the active site of the reverse transcriptase enzyme. Instead, they bind to a hydrophobic pocket located near the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1]

The inhibition of reverse transcriptase by L-696,229 is a key step in disrupting the viral life cycle. The following diagram illustrates the role of reverse transcription in the context of HIV-1 infection and the point of intervention for L-696,229.

Biological Activity and Efficacy

L-696,229 has demonstrated potent and specific inhibitory activity against HIV-1 reverse transcriptase. Its efficacy is summarized in the table below.

Table 2: In Vitro Inhibitory Activity of L-696,229

| Parameter | Value | Reference |

| IC50 (HIV-1 RT) | 0.018 to 0.50 µM | [1] |

The inhibition of reverse transcriptase activity by L-696,229 is template-primer dependent and has been shown to be noncompetitive with respect to deoxynucleoside triphosphates.[1] The compound is a weak partial inhibitor of the RNase H activity associated with HIV-1 RT and does not significantly inhibit other retroviral or cellular polymerases at concentrations up to 300 µM.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Plasma Concentration Determination

A sensitive HPLC method has been developed to quantify the levels of L-696,229 and its hydroxy metabolites in plasma samples.[2]

Workflow Diagram:

Protocol:

-

Sample Preparation: To a 200 µL plasma sample, a known quantity of an internal standard is added.

-

Extraction: The compounds of interest are extracted into methyl tert-butyl ether.

-

Evaporation: The organic phase is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The residue is dissolved in a mixture of methanol and water.

-

HPLC Analysis: The reconstituted sample is injected onto a reversed-phase HPLC column. A gradient elution is used to separate the compounds.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength of 319 nm.

-

Quantification: The concentration of L-696,229 and its metabolites is determined by comparing their peak areas to that of the internal standard, using a standard curve. The method is linear over a concentration range of 50 to 20,000 ng/ml, with a limit of quantitation of 50 ng/ml.[2]

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

The following is a general protocol for assessing the inhibitory activity of compounds like L-696,229 against HIV-1 reverse transcriptase, based on commercially available assay kits.

Principle:

The assay measures the synthesis of a DNA strand from an RNA template by reverse transcriptase. The newly synthesized DNA is labeled with biotin and digoxigenin. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the digoxigenin label is detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The amount of synthesized DNA is then quantified colorimetrically.

Logical Flow of the Assay:

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/Primer (e.g., poly(A) x oligo(dT)15)

-

Reaction Buffer

-

Labeled Nucleotides (e.g., biotin-dUTP, digoxigenin-dUTP)

-

L-696,229 (or other test compounds)

-

Streptavidin-coated microplates

-

Anti-digoxigenin-POD conjugate

-

Wash Buffer

-

Substrate solution (e.g., ABTS)

-

Stop Solution

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, labeled nucleotides, HIV-1 RT, and the test compound (L-696,229) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate well and incubate to allow the biotin-labeled DNA to bind to the plate.

-

Washing: Wash the wells to remove unbound components.

-

Detection: Add the anti-digoxigenin-POD conjugate and incubate.

-

Washing: Wash the wells to remove unbound conjugate.

-

Signal Development: Add the substrate solution and incubate until a color develops.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition of RT activity for each concentration of L-696,229 and determine the IC50 value.

References

L-696,229: A Technical Guide to a First-Generation Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-696,229, a specific, non-nucleoside inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This document details its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in virology and antiviral drug development.

Introduction

L-696,229, with the chemical name 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one, emerged as a potent and selective inhibitor of HIV-1 reverse transcriptase in the early 1990s.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the enzyme, distinct from the substrate-binding site, leading to a non-competitive inhibition of DNA synthesis.[1] This guide will delve into the biochemical properties and antiviral activity of L-696,229.

Chemical Structure

The chemical structure of L-696,229 is presented below:

Chemical Name: 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one

(Image of the chemical structure of L-696,229 would be placed here in a formal whitepaper)

Mechanism of Action

L-696,229 functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] This mode of inhibition means that it does not compete with the incoming deoxynucleoside triphosphates (dNTPs) for binding to the enzyme's active site. Instead, it binds to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the p66 subunit of the RT heterodimer. This binding event induces a conformational change in the enzyme, which ultimately distorts the active site and inhibits the polymerase activity.

The following diagram illustrates the mechanism of non-competitive inhibition of HIV-1 RT by L-696,229.

References

L-696,229 Binding Site on Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-696,229 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of NNRTIs, it exhibits a distinct mechanism of action, binding to an allosteric site on the reverse transcriptase (RT) enzyme, thereby inducing a conformational change that inhibits its DNA polymerase activity. This technical guide provides an in-depth overview of the L-696,229 binding site on HIV-1 RT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated scientific workflows.

Data Presentation: Inhibitory Activity of L-696,229 and Related Pyridinone NNRTIs

The inhibitory potency of L-696,229 and the impact of resistance mutations, characteristic of pyridinone NNRTIs, are crucial for understanding its interaction with the binding site.

| Compound | Virus/Enzyme | IC50 / EC50 (nM) | Notes |

| L-696,229 | HIV-1 RT | 20 - 200 | Inhibition is dependent on the template sequence. The dissociation constant (Kd) for the RT-inhibitor complex was estimated to be 400 nM. |

| Pyridinone Analog (26-trans) | Wild-type HIV-1 | 4 | A novel pyridinone derivative, highlighting the potency of this chemical class. |

| Pyridinone Analog (26-trans) | Y181C mutant HIV-1 | - | Highly effective against this resistant strain. |

| Pyridinone Analog (26-trans) | K103N mutant HIV-1 | - | Highly effective against this resistant strain. |

| Generic Pyridinone Inhibitors | Wild-type HIV-1 | - | Virus resistant to these inhibitors showed mutations at residues K103 and Y181. |

Mechanism of Action: Allosteric Inhibition

L-696,229 functions as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the HIV-1 RT heterodimer. This binding event induces conformational changes that distort the dNTP binding site and alter the positioning of the primer terminus, ultimately halting DNA synthesis.

In Vitro Antiviral Activity of L-696,229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-696,229 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the in vitro antiviral activity of L-696,229, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Core Mechanism of Action

L-696,229 exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), L-696,229 is a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity required for the conversion of the viral RNA genome into proviral DNA.[1][2] The inhibition by L-696,229 is mutually exclusive with respect to phosphonoformate and azidothymidine triphosphate.[1] Furthermore, it acts as a weak partial inhibitor of the RNase H activity associated with HIV-1 RT.[1]

Quantitative Antiviral and Enzymatic Activity

The in vitro potency of L-696,229 has been demonstrated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for L-696,229.

Table 1: Enzymatic Inhibition of HIV-1 Reverse Transcriptase

| Parameter | Value | Enzyme Source | Notes |

| IC₅₀ | 18 - 500 nM[1] | Recombinant HIV-1 RT | Inhibition was dependent on the template-primer used. |

| IC₅₀ | 23 nM | Recombinant HIV-1 RT | - |

IC₅₀ (50% Inhibitory Concentration) is the concentration of the compound required to inhibit 50% of the enzymatic activity.

Table 2: Antiviral Activity in Cell Culture

| Cell Line | Virus Strain | Parameter | Value |

| MT-4 (Human T-lymphoid cells) | HIV-1 IIIB | CIC₉₅ | 50 - 100 nM |

CIC₉₅ (95% Inhibition Concentration) is the concentration of the compound required to inhibit 95% of the viral spread in cell culture.

L-696,229 has been shown to inhibit the spread of various HIV-1 isolates in different cell types, including human peripheral blood mononuclear cells (PBMCs) and in an azidothymidine-resistant viral isolate.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections describe the general protocols for key experiments cited in the evaluation of L-696,229.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT)

-

L-696,229 at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

The reaction mixture is prepared containing the assay buffer, template-primer, and dNTPs.

-

L-696,229 at a range of concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of recombinant HIV-1 RT.

-

The mixture is incubated at 37°C to allow for DNA synthesis.

-

The reaction is stopped by the addition of cold TCA, which precipitates the newly synthesized DNA.

-

The precipitated DNA is collected on glass fiber filters.

-

The amount of incorporated labeled dNTP is quantified using a scintillation counter.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

-

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

-

Reagents and Materials:

-

HIV-1 susceptible cell line (e.g., MT-4)

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

Cell culture medium

-

L-696,229 at various concentrations

-

Cell viability reagent (e.g., MTT, XTT)

-

Microplate reader

-

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

The cells are treated with various concentrations of L-696,229.

-

The treated cells are then infected with a known amount of HIV-1.

-

Control wells include uninfected cells and infected cells without the compound.

-

The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-7 days).

-

Cell viability is assessed by adding a viability reagent (e.g., MTT) and measuring the absorbance using a microplate reader.

-

The EC₅₀ (50% effective concentration) or CIC₉₅ is determined by analyzing the dose-response curve.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells.

-

Reagents and Materials:

-

The same cell line used in the antiviral assay (e.g., MT-4)

-

Cell culture medium

-

L-696,229 at various concentrations

-

Cell viability reagent (e.g., MTT, XTT)

-

Microplate reader

-

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

The cells are treated with the same concentrations of L-696,229 as used in the antiviral assay.

-

No virus is added to the wells.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using a viability reagent.

-

The CC₅₀ (50% cytotoxic concentration) is calculated from the dose-response curve.

-

Visualizations

Mechanism of Action of L-696,229

Caption: Mechanism of L-696,229 inhibition of HIV-1 reverse transcription.

In Vitro Evaluation Workflow for L-696,229

Caption: Workflow for the in vitro evaluation of L-696,229's antiviral activity.

HIV-1 Reverse Transcription and Host Cell Interaction

While L-696,229 directly targets the viral reverse transcriptase, the process of reverse transcription itself is influenced by various host cell factors. The inhibition of this process can have downstream consequences on the interaction of the virus with the host cell. The following diagram illustrates the central role of reverse transcription in the early stages of HIV-1 infection and its relationship with cellular processes.

Caption: The central role of reverse transcription and its inhibition by L-696,229.

References

- 1. L-696,229 specifically inhibits human immunodeficiency virus type 1 reverse transcriptase and possesses antiviral activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

L-696,229: A Deep Dive into its Specificity for HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) L-696,229, with a core focus on its remarkable specificity for Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts to facilitate a deeper understanding of this potent antiviral compound.

Quantitative Inhibitory Profile of L-696,229

L-696,229 demonstrates potent and highly selective inhibitory activity against HIV-1 RT. The compound acts as a non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). A summary of its inhibitory concentrations (IC50) against various reverse transcriptases and cellular DNA polymerases is presented below.

| Enzyme Target | Template/Primer | IC50 (µM) | Fold Specificity (Approx.) |

| HIV-1 Reverse Transcriptase | poly(rA)-oligo(dT) | 0.018 - 0.50 | - |

| Other Retroviral RTs | > 300 | > 600 - 16,667 | |

| (e.g., HIV-2 RT, AMV RT, MLV RT) | |||

| Cellular DNA Polymerases | > 300 | > 600 - 16,667 | |

| (e.g., Human DNA Pol α, β, γ) |

Note: The IC50 values for HIV-1 RT are presented as a range, reflecting the dependency on the specific template-primer used in the assay[1]. While specific IC50 values for other retroviral and cellular polymerases are not detailed in publicly available literature, it is consistently reported that L-696,229 does not cause significant inhibition at concentrations up to 300 µM[1]. This demonstrates a very high therapeutic index for the compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the specificity and antiviral activity of L-696,229.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of L-696,229 on the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

L-696,229 (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Template/Primer: e.g., poly(rA)-oligo(dT)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radioactively labeled dNTP (e.g., [³H]dTTP) or a non-radioactive detection system

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assays)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, template/primer, and a mix of unlabeled dNTPs.

-

Inhibitor Addition: Add varying concentrations of L-696,229 to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

-

Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated dNTPs.

-

Quantification:

-

Radioactive method: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Non-radioactive method: Utilize colorimetric or fluorescent detection systems according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-696,229 and determine the IC50 value.

Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of L-696,229 to inhibit HIV-1 replication in a cellular context.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)

-

HIV-1 viral stock

-

L-696,229

-

Cell culture medium and supplements

-

Assay for viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatant, or a reporter gene assay)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of L-696,229 to the cells. Include a no-drug control.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the infected cells for a period of time (typically 3-7 days) to allow for viral replication.

-

Assessment of Viral Replication: At the end of the incubation period, measure the extent of viral replication using a suitable method:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

-

RT Activity Assay: Measure the reverse transcriptase activity in the culture supernatant, which is indicative of the presence of viral particles.

-

-

Data Analysis: Determine the concentration of L-696,229 that inhibits viral replication by 50% (EC50).

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and mechanisms related to the study of L-696,229.

Caption: A logical workflow for the screening and characterization of a specific HIV-1 RT inhibitor like L-696,229.

Caption: Mechanism of non-competitive inhibition of HIV-1 RT by L-696,229.

References

L-696,229: An In-Depth Technical Analysis in the Context of Non-Nucleoside Reverse Transcriptase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-696,229 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of L-696,229, presenting its core biochemical and virological characteristics in comparison with other notable NNRTIs. This document details the inhibitory activity, resistance profile, and mechanism of action of L-696,229, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.

Introduction to L-696,229 and Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity. L-696,229, a pyridinone derivative, emerged as a highly specific inhibitor of HIV-1 RT, demonstrating a distinct profile in its interaction with the enzyme.

Comparative Inhibitory Activity

L-696,229 exhibits potent inhibitory activity against HIV-1 reverse transcriptase. Its efficacy is comparable to or greater than several other NNRTIs.

Table 1: Comparative 50% Inhibitory Concentrations (IC50) of NNRTIs against Wild-Type HIV-1 RT

| Compound | IC50 (µM) |

| L-696,229 | 0.018 - 0.50 [1] |

| Nevirapine | Not Available |

| Efavirenz | Not Available |

| Delavirdine | Not Available |

| Etravirine | Not Available |

| Rilpivirine | Not Available |

Note: Direct comparative IC50 values from a single study for all listed NNRTIs were not available in the searched literature. The provided range for L-696,229 is based on available data, which indicates template-primer dependent variability.

A study investigating the inhibition of HIV-1 RT by pyridinone derivatives found that the IC50 values for L-696,229 ranged from 20 to 200 nM, depending on the template sequence. This highlights the influence of the nucleic acid substrate on the inhibitory potency of the compound[1].

Mechanism of Action

L-696,229 acts as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs)[1]. This indicates that it does not bind to the dNTP binding site of the enzyme but rather to the allosteric NNRTI binding pocket. The binding of L-696,229 to this site induces a conformational change that distorts the polymerase active site, thereby inhibiting the polymerization reaction.

dot

Studies have shown that the inhibition of HIV-1 reverse transcription by L-696,229 displays slow-binding characteristics. The apparent equilibrium constant for the dissociation of the RT-L-696,229 complex has been estimated to be 400 nM[1].

Resistance Profile

A major challenge with NNRTIs is the rapid development of drug resistance due to mutations in the NNRTI binding pocket.

Table 2: Key NNRTI Resistance Mutations

| Mutation | Nevirapine | Efavirenz | Etravirine | Rilpivirine |

| K103N | High | High | Low | Low |

| Y181C | High | Low | High | High |

| G190A | High | High | Low | Low |

| L100I | High | High | Low | High |

| E138K | Low | Low | High | High |

Note: This table represents a general overview of cross-resistance patterns for common NNRTIs. Specific data on the mutations selected by or conferring resistance to L-696,229 was not available in the searched literature.

While specific data on the resistance profile of L-696,229 is limited in the available literature, it is known to be active against a zidovudine (AZT)-resistant HIV-1 isolate, indicating a lack of cross-resistance with this nucleoside reverse transcriptase inhibitor (NRTI).

dot

Experimental Protocols

Recombinant HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental for determining the direct inhibitory activity of compounds on the purified enzyme.

Methodology:

-

Enzyme and Template-Primer Preparation:

-

Recombinant HIV-1 RT (p66/p51 heterodimer) is expressed in E. coli and purified.

-

A common template-primer is poly(rA)-oligo(dT).

-

-

Reaction Mixture:

-

A typical reaction buffer contains Tris-HCl (pH 8.3), MgCl₂, KCl, and DTT.

-

The template-primer and varying concentrations of the inhibitor (e.g., L-696,229) are pre-incubated with the enzyme.

-

-

Initiation and Detection:

-

The reaction is initiated by the addition of a dNTP mix, including a radiolabeled dNTP (e.g., [³H]dTTP).

-

The reaction proceeds at 37°C for a defined period.

-

The reaction is stopped by the addition of EDTA or a strong acid.

-

The amount of incorporated radiolabeled dNTP into the newly synthesized DNA is quantified using scintillation counting after precipitation of the nucleic acids.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

dot

Cell-Based Antiviral Activity Assay (MT-4 Cells)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE).

Methodology:

-

Cell Culture and Infection:

-

MT-4 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., L-696,229).

-

A standardized amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) is added to the wells.

-

-

Incubation and CPE Observation:

-

The plates are incubated at 37°C in a CO₂ incubator for 4-5 days.

-

Virus-induced CPE, characterized by syncytia formation and cell death, is monitored.

-

-

Quantification of Antiviral Activity:

-

Cell viability is quantified using a colorimetric method, such as the MTT assay. The MTT tetrazolium salt is reduced by viable cells to a colored formazan product, and the absorbance is measured.

-

The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.

-

-

Cytotoxicity Assessment:

-

A parallel assay is conducted with uninfected MT-4 cells treated with the same concentrations of the compound to determine its cytotoxicity (50% cytotoxic concentration, CC50).

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.

-

dot

References

L-696,229: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for L-696,229 is limited. This guide provides a comprehensive overview based on the general characteristics of its chemical class, benzoxazoles, and established methodologies for determining these properties.

Introduction

L-696,229 is a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase and has also been investigated as a squalene synthase inhibitor. Understanding its solubility and stability is paramount for its development as a therapeutic agent, influencing formulation, bioavailability, and shelf-life. This document serves as a technical guide to the core principles of L-696,229's solubility and stability, providing general data for the benzoxazole class and detailed experimental protocols for its determination.

Core Physicochemical Properties

Table 1: General Solubility Profile of Benzoxazole Derivatives

| Solvent Class | General Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol) | Low to Moderate | The presence of the benzoxazole ring, a heterocyclic aromatic system, imparts a degree of polarity and potential for hydrogen bonding, though this is often limited.[1][2] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents can effectively solvate the benzoxazole structure.[3] |

| Non-Polar Solvents (e.g., Toluene, Hexane) | Low | The overall polarity of the benzoxazole moiety generally leads to poor solubility in non-polar environments.[3] |

Table 2: Factors Influencing Stability of Benzoxazole Derivatives

| Condition | General Effect on Stability | Potential Degradation Pathways |

| pH | Susceptible to degradation in strongly acidic or basic conditions. | Hydrolysis of the oxazole ring. |

| Temperature | Elevated temperatures can accelerate degradation. | Thermal decomposition. |

| Light (Photostability) | Potential for photodegradation upon exposure to UV light. | Photolytic cleavage of the heterocyclic ring. |

| Oxidation | Generally stable to oxidation, but depends on substituents. | Oxidation of susceptible functional groups. |

Signaling Pathway Involvement: Squalene Synthase Inhibition

L-696,229 has been studied as an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to a reduction in cholesterol production.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like L-696,229.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[4][5]

Protocol:

-

Preparation: Add an excess amount of L-696,229 to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the sample to pellet the excess solid. Carefully filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of L-696,229 in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of L-696,229 in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of L-696,229 in various stress conditions:

-

Acidic: 0.1 M Hydrochloric Acid

-

Basic: 0.1 M Sodium Hydroxide

-

Oxidative: 3% Hydrogen Peroxide

-

Thermal: Store solutions and solid drug at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solutions and solid drug to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent drug from its degradation products.

-

Evaluation:

-

Determine the percentage of L-696,229 remaining at each time point.

-

Identify and characterize any significant degradation products.

-

Establish the degradation pathway and kinetics under each stress condition.

-

Conclusion

While specific quantitative data for the solubility and stability of L-696,229 are not extensively documented in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the general properties of the benzoxazole class and applying the detailed experimental protocols outlined, a comprehensive physicochemical profile of L-696,229 can be established. This knowledge is critical for advancing its development from a promising lead compound to a potential therapeutic agent.

References

L-696,229: A Technical Guide to a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-696,229 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the pyridinone class of compounds, it exhibits significant antiviral activity by targeting a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of L-696,229, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Data Presentation

The fundamental chemical and biological properties of L-696,229 are summarized below.

| Property | Value |

| CAS Number | 144053-33-8 |

| Molecular Weight | 460.5 g/mol |

| Mechanism of Action | Noncompetitive inhibitor of HIV-1 reverse transcriptase |

| Inhibitory Concentration (IC50) | 0.018 to 0.50 µM |

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

L-696,229 exerts its antiviral effect by specifically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding site is allosteric, meaning it is distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind. By binding to this pocket, L-696,229 induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase activity of RT. This noncompetitive inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of viral genetic material into the host cell's genome and subsequent viral replication.[1]

Signaling Pathway: HIV-1 Reverse Transcription

The following diagram illustrates the process of HIV-1 reverse transcription and the point of inhibition by L-696,229.

Caption: HIV-1 Reverse Transcription Inhibition by L-696,229.

Experimental Protocols

This section outlines detailed methodologies for assessing the inhibitory activity of L-696,229 against HIV-1 reverse transcriptase and its overall antiviral efficacy in a cell-based assay.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol details a non-radioactive, colorimetric ELISA-based assay to determine the in vitro inhibitory activity of L-696,229 against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

L-696,229 (dissolved in DMSO)

-

Reaction Buffer (contains template-primer, dNTPs with biotin- and digoxigenin-labeled nucleotides)

-

Lysis Buffer

-

Streptavidin-coated microplate

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Washing Buffer

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader

Experimental Workflow:

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Procedure:

-

Prepare serial dilutions of L-696,229 in DMSO, followed by a final dilution in lysis buffer.

-

In a reaction tube, combine the HIV-1 RT enzyme with the various concentrations of L-696,229 or a DMSO vehicle control.

-

Initiate the reaction by adding the reaction buffer.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Transfer an aliquot of each reaction to a well of the streptavidin-coated microplate.

-

Incubate at 37°C for 1 hour to allow the biotin-labeled DNA product to bind to the streptavidin.

-

Wash the plate multiple times with washing buffer to remove unbound components.

-

Add the anti-digoxigenin-POD conjugate to each well and incubate at 37°C for 1 hour.

-

Wash the plate again to remove the unbound conjugate.

-

Add the peroxidase substrate and incubate at room temperature until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of RT inhibition for each concentration of L-696,229 and determine the IC50 value.

Antiviral Activity Assay in Cell Culture (Cell-Based Assay)

This protocol describes a method to evaluate the ability of L-696,229 to inhibit HIV-1 replication in a susceptible human T-cell line, such as MT-4 cells, by measuring the reduction of viral-induced cytopathic effect (CPE).

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

L-696,229 (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT)

-

Plate reader

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for L-696,229 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-696,229 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, which subsequently integrates into the host cell's genome. This allosteric inhibition blocks the catalytic activity of the enzyme, thereby halting the viral replication cycle at an early stage. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and potential cellular effects of L-696,229.

Mechanism of Action

L-696,229 is a non-competitive inhibitor of HIV-1 reverse transcriptase with respect to deoxynucleoside triphosphates. Its primary mode of action is the allosteric inhibition of the DNA polymerase activity of HIV-1 RT. By binding to a site distinct from the active site, it induces a conformational change in the enzyme that reduces its catalytic efficiency. The compound has demonstrated high specificity for HIV-1 RT and does not significantly inhibit other retroviral or cellular DNA polymerases at concentrations effective against HIV-1.

While L-696,229 directly targets a viral enzyme, its antiviral activity has downstream consequences on host cell signaling pathways that are typically manipulated by HIV-1 for its own replication. HIV-1 infection is known to activate cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways to promote viral gene expression and T-cell activation. By inhibiting viral replication, L-696,229 can indirectly lead to the normalization of these pathways, reducing the virus-induced cellular activation and pathology.

Quantitative Data

The antiviral activity of L-696,229 is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50% in cell culture.

| Parameter | Value | Cell Types | Reference |

| IC50 | 0.018 - 0.50 µM | Various, including human peripheral blood mononuclear cells (PBMCs) | [1] |

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity in a Single-Round Infectivity Assay

This protocol is designed to assess the inhibitory activity of L-696,229 on a single cycle of HIV-1 replication using a reporter virus system.

Materials:

-

HEK 293T cells

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)

-

HIV-1 packaging plasmid (e.g., p8.91)

-

VSV-G envelope plasmid (e.g., pMD2.G)

-

HIV-1 vector expressing a reporter gene (e.g., luciferase or GFP)

-

L-696,229

-

Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

-

Transfection reagent

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Production of Pseudotyped HIV-1 Reporter Virus:

-

Co-transfect HEK 293T cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the HIV-1 reporter vector using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped virus particles.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Antiviral Assay:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of L-696,229 in cell culture medium.

-

Remove the medium from the TZM-bl cells and add the diluted L-696,229.

-

Immediately add a pre-titered amount of the pseudotyped HIV-1 reporter virus to each well.

-

Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubate the plate for 48 hours at 37°C.

-

-

Quantification of Viral Inhibition:

-

After 48 hours, measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol 2: Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol assesses the antiviral activity of L-696,229 in primary human cells, which are a natural target for HIV-1.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Replication-competent HIV-1 strain (e.g., NL4-3)

-

L-696,229

-

RPMI 1640 medium with 10% FBS, penicillin/streptomycin

-

p24 ELISA kit

-

96-well cell culture plates

Procedure:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days in RPMI 1640 medium supplemented with 10% FBS and IL-2 (10 U/mL).

-

-

Antiviral Assay:

-

Wash the stimulated PBMCs and resuspend them in fresh medium containing IL-2.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Prepare serial dilutions of L-696,229 in the cell culture medium.

-

Add the diluted L-696,229 to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include control wells with infected cells (no drug) and uninfected cells (no virus, no drug).

-

Incubate the plate for 7 days, replacing half of the medium with fresh medium containing the appropriate drug concentration and IL-2 every 2-3 days.

-

-

Quantification of Viral Inhibition:

-

On day 7, harvest the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit.

-

Calculate the percentage of inhibition for each drug concentration relative to the infected, untreated control.

-

Determine the IC50 value as described in Protocol 1.

-

Visualizations

Signaling Pathway

Caption: Mechanism of L-696,229 and its indirect effect on cellular signaling.

Experimental Workflow

Caption: General workflow for determining the antiviral activity of L-696,229.

References

Application Notes and Protocols for Utilizing L-696,229 in HIV-1 Replication Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-696,229, a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI), in Human Immunodeficiency Virus Type 1 (HIV-1) replication assays. This document includes detailed protocols for assessing the antiviral activity of L-696,229 through both direct enzymatic inhibition and cell-based viral replication assays.

Introduction

L-696,229, with the chemical name 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)-one, is a highly specific inhibitor of HIV-1 reverse transcriptase (RT). As an NNRTI, it binds to an allosteric, hydrophobic pocket near the active site of the p66 subunit of HIV-1 RT. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity essential for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[1][2][3][4] L-696,229 acts as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs).[1][2]

Data Presentation

The antiviral activity of L-696,229 can be quantified through various in vitro assays. The following tables summarize key quantitative data and provide a template for presenting experimental results.

Table 1: Inhibitory Activity of L-696,229 against HIV-1 Reverse Transcriptase

| Parameter | Value | Reference |

| IC50 (50% Inhibitory Concentration) | 0.018 to 0.50 µM | [1][2] |

| Inhibition Type | Noncompetitive with respect to dNTPs | [1][2] |

| Binding Site | Allosteric hydrophobic pocket on p66 subunit | [3] |

Table 2: Template for Reporting Antiviral Activity of L-696,229 in a Cell-Based HIV-1 Replication Assay (p24 Antigen Inhibition)

| L-696,229 Concentration (µM) | p24 Antigen Level (pg/mL) | % Inhibition |

| 0 (Virus Control) | 0 | |

| 0.01 | ||

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| Cell Control | 100 |

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of L-696,229 and the experimental workflows for its evaluation.

Experimental Protocols

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol is designed to measure the inhibition of HIV-1 replication in a susceptible T-cell line by quantifying the production of the viral p24 capsid protein.

Materials:

-

Target Cells: MT-2 or PM1 T-cell lines.

-

HIV-1 Virus Stock: Laboratory-adapted strain (e.g., NL4-3).

-

L-696,229: Prepare a stock solution in DMSO and dilute to desired concentrations in culture medium.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

96-well Microtiter Plates.

-

HIV-1 p24 Antigen ELISA Kit.

-

CO2 Incubator (37°C, 5% CO2).

Protocol:

-

Cell Preparation:

-

Culture target cells to a sufficient density.

-

On the day of the assay, count the cells and adjust the concentration to 2 x 10^5 cells/mL in fresh culture medium.

-

-

Virus Infection:

-

Infect the cell suspension with HIV-1 at a multiplicity of infection (MOI) of 0.08 to 0.16 TCID50 per cell.

-

Incubate the virus-cell mixture for 2 hours at 37°C in a 5% CO2 atmosphere.

-

-

Assay Setup:

-

Following infection, wash the cells with fresh RPMI to remove unbound virus.

-

Resuspend the infected cells in fresh culture medium.

-

Prepare serial dilutions of L-696,229 in culture medium in a 96-well plate. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Add the infected cell suspension to the wells of the 96-well plate containing the compound dilutions.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 4 days.

-

-

Quantification of Viral Replication:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of L-696,229 compared to the virus control.

-

Determine the IC50 value, which is the concentration of L-696,229 that inhibits p24 production by 50%.

-

In Vitro HIV-1 Reverse Transcriptase (RT) Activity Assay

This protocol measures the direct inhibitory effect of L-696,229 on the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase.

-

L-696,229: Prepare a stock solution in DMSO and dilute to desired concentrations.

-

Reverse Transcriptase Assay Kit: Containing reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and a detection system (e.g., colorimetric or fluorescent).

-

Microplate Reader.

Protocol:

-

Reagent Preparation:

-

Prepare all reagents as per the instructions of the RT assay kit. This typically involves diluting buffers, templates, primers, and dNTPs to their working concentrations.

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the reaction buffer, template/primer, and dNTPs to each well.

-

Add the desired concentrations of L-696,229 to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition and Incubation:

-

Add the diluted HIV-1 RT to all wells except the negative control.

-

Mix gently and incubate the reaction mixture at 37°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and proceed with the detection step as outlined in the assay kit's protocol. This may involve the addition of a developing reagent and measurement of absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each concentration of L-696,229 relative to the positive control.

-

Determine the IC50 value for the inhibition of RT activity.

-

Conclusion

L-696,229 is a valuable tool for studying HIV-1 replication due to its specific inhibition of reverse transcriptase. The protocols provided herein offer robust and reproducible methods for characterizing the antiviral activity of L-696,229 and similar NNRTIs. Adherence to these detailed procedures will enable researchers to obtain reliable and accurate data for their drug discovery and virology research endeavors.

References

- 1. profoldin.com [profoldin.com]

- 2. hanc.info [hanc.info]

- 3. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-696,229 in In Vitro Experiments